molecular formula C13H9BrF2O B1527592 1-Bromo-3-benzyloxy-4,5-difluorobenzene CAS No. 1035155-54-4

1-Bromo-3-benzyloxy-4,5-difluorobenzene

Cat. No.: B1527592
CAS No.: 1035155-54-4
M. Wt: 299.11 g/mol
InChI Key: WCFYSBZEQRGHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-benzyloxy-4,5-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-3-benzyloxy-4,5-difluorobenzene typically involves the bromination of 3-benzyloxy-4,5-difluorobenzene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-Bromo-3-benzyloxy-4,5-difluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-benzyloxy-4,5-difluorobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: It plays a role in the synthesis of potential drug candidates and in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-benzyloxy-4,5-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

1-Bromo-3-benzyloxy-4,5-difluorobenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which enhance its versatility in various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFYSBZEQRGHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of DMF (100 mL), 5-bromo-2,3-difluorophenol (10 g, 47.85 mol), and K2CO3 (7.27 g, 52.63 mol) and benzyl bromide (9 g, 52.63 mol) were combined at 0° C. under N2. The solution was allowed to warm to rt and stirred overnight. H2O, Et3N (2 eq) and EtOAc (5000 mL) were added and the organic layer separated. The aqueous layer was washed with EtOAc (2×) and the combined organic fractions were washed with 1M HCl (2×), sat. aq. NaHCO3 (2×), dried, and concentrated. The crude product was purified by Biotage (gradient 100% hexanes-60% EtOAc/hexanes) to afford 10.08 g of product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.27 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5000 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-benzyloxy-4,5-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-benzyloxy-4,5-difluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-benzyloxy-4,5-difluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-benzyloxy-4,5-difluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-benzyloxy-4,5-difluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-benzyloxy-4,5-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.